Erastin2

Übersicht

Beschreibung

Erastin2 is a compound that falls within the realm of ferroptosis inducers. It selectively inhibits the system xc (-) cystine/glutamate transporter, making it a potent player in cell death pathways . Unlike its predecessor, Erastin, this compound boasts improved inhibitory potency and ferroptosis induction efficacy .

Wissenschaftliche Forschungsanwendungen

Erastin2 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Chemie: Forscher untersuchen seine Wechselwirkungen mit zellulären Komponenten, einschließlich des Cystin/Glutamat-Transporters.

Biologie: this compound hilft beim Verständnis von Zelltodwegen, insbesondere der Ferroptose.

Medizin: Zu seinen potenziellen therapeutischen Anwendungen gehören neurodegenerative Erkrankungen, bei denen die Ferroptose eine Rolle spielt.

Industrie: Obwohl es nicht direkt in der Industrie eingesetzt wird, können Erkenntnisse aus der Forschung mit this compound die Medikamentenentwicklung und eisenbezogene Prozesse beeinflussen.

5. Wirkmechanismus

Der Mechanismus von this compound konzentriert sich auf die Hemmung des System xc (-) Transporters. Durch die Störung des Cystin/Glutamat-Austauschs stört es das Redoxgleichgewicht und löst Ferroptose aus. Molekulare Ziele umfassen wahrscheinlich Komponenten des Transportersystems und nachgeschaltete Pfade.

Wirkmechanismus

Target of Action

Erastin2 is a potent, selective inhibitor of the system xc- cystine/glutamate transporter . This transporter plays a crucial role in maintaining the balance of cystine and glutamate in cells . By inhibiting this transporter, this compound disrupts this balance, leading to a series of biochemical reactions that result in cell death .

Mode of Action

This compound interacts with its primary target, the system xc- cystine/glutamate transporter, and inhibits its function . This inhibition leads to a decrease in the uptake of cystine, an essential amino acid for the synthesis of glutathione (GSH), a major cellular antioxidant . The resulting decrease in GSH levels leads to an increase in reactive oxygen species (ROS) within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutathione (GSH) pathway . GSH is a major cellular antioxidant that protects cells from oxidative damage . By inhibiting the uptake of cystine, this compound reduces the synthesis of GSH, leading to an increase in ROS . This increase in ROS triggers a form of cell death known as ferroptosis . The erastin-induced ferroptosis in cells is probably mediated via activation of JNK/P38/MAPK pathways and upregulation of NOX4 expression .

Pharmacokinetics

It is known that this compound has low solubility and poor metabolic stability in a mouse liver microsome assay . These properties could potentially affect the bioavailability of this compound, limiting its effectiveness .

Result of Action

The primary result of this compound’s action is the induction of ferroptosis, a form of cell death characterized by iron-dependent lipid peroxidation . This process is distinct from other forms of cell death such as apoptosis and autophagy . In cancer cells, the induction of ferroptosis by this compound can lead to a decrease in cell viability and an increase in cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of high concentrations of antioxidants in cells can be a significant obstacle in the effectiveness of this compound . Additionally, the physiological and pathological changes in healthy tissues can also influence the action of this compound .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Erastin2 interacts with the system xc-, inhibiting the exchange of extracellular cystine for intracellular glutamate . This inhibition leads to a decrease in intracellular cystine, which is crucial for the synthesis of glutathione (GSH), a major cellular antioxidant . The reduction in GSH levels disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation, which are key features of ferroptosis .

Cellular Effects

This compound has been shown to induce ferroptosis in various types of cells, including cancer cells . It decreases the concentration of glutathione and the expression of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation . Moreover, this compound enhances the sensitivity of cancer cells to X-ray irradiation, indicating its potential as a radiosensitizer .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the system xc-, leading to glutathione depletion and an increase in lipid peroxidation . This process is facilitated by the binding of this compound to voltage-dependent anion channels (VDAC), reversing tubulin’s inhibition on VDAC2 and VDAC3 . The resulting oxidative stress triggers ferroptosis, a form of cell death distinct from apoptosis and autophagy .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can lead to significant changes in cellular function. For example, it has been shown to enhance X-ray irradiation-induced cell death in human tumor cell lines . Additionally, this compound has been observed to cause mild cerebral infarction of the brain and duodenal epithelium hyperplasia in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a tumor-transplanted mouse model, this compound demonstrated a radiosensitizing effect and decreased intratumoral glutathione concentration .

Metabolic Pathways

This compound is involved in the cystine/glutamate antiporter system xc-, a key component of the cellular antioxidant defense system . By inhibiting this system, this compound disrupts the synthesis of glutathione, leading to an increase in oxidative stress and the induction of ferroptosis .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cellular function suggest that it is able to penetrate cellular membranes and exert its effects intracellularly .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to areas where the system xc- is present, such as the plasma membrane

Vorbereitungsmethoden

Industrial Production:: Custom synthesis services may be employed to obtain this compound promptly .

Analyse Chemischer Reaktionen

Die Reaktivität von Erastin2 dreht sich um seine Rolle als Ferroptose-Induktor. Während spezifische Reaktionen nicht explizit beschrieben sind, durchläuft es wahrscheinlich Prozesse im Zusammenhang mit dem Eisenstoffwechsel und oxidativem Stress. Gängige Reagenzien und Bedingungen bleiben unklar, aber weitere Untersuchungen sind gerechtfertigt.

Vergleich Mit ähnlichen Verbindungen

Erastin2 zeichnet sich durch seine verbesserte Potenz im Vergleich zu Erastin aus. Zu ähnlichen Verbindungen gehören:

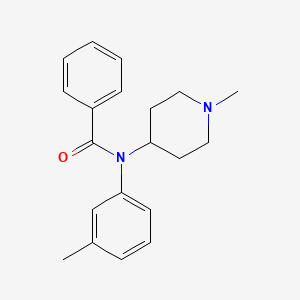

Erastin: Der Vorgänger, weniger potent als this compound.

Ferrostatine: Diese Antioxidantien wirken der Ferroptose entgegen, indem sie Lipidperoxide abfangen.

Eigenschaften

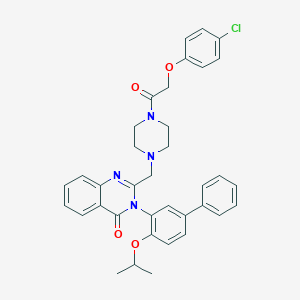

IUPAC Name |

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-(5-phenyl-2-propan-2-yloxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35ClN4O4/c1-25(2)45-33-17-12-27(26-8-4-3-5-9-26)22-32(33)41-34(38-31-11-7-6-10-30(31)36(41)43)23-39-18-20-40(21-19-39)35(42)24-44-29-15-13-28(37)14-16-29/h3-17,22,25H,18-21,23-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPHOTYCGOGILE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

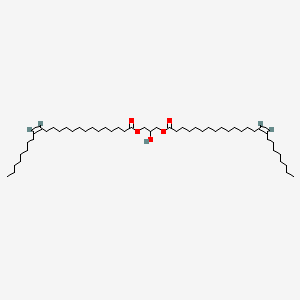

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

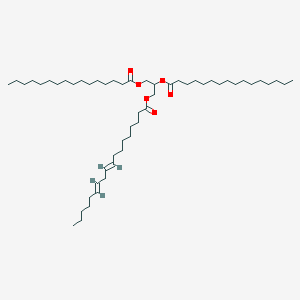

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)

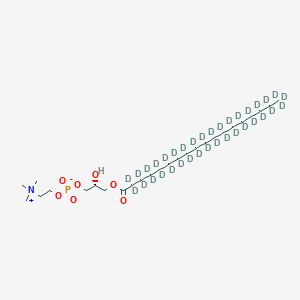

![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)

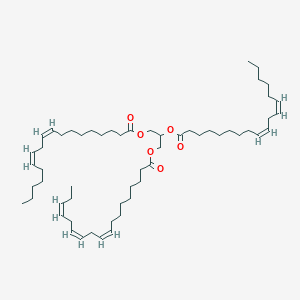

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)